tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a tert-butyl group, an aminophenoxy group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Iodination: The starting material, 2-tert-butylaniline, undergoes iodination to introduce an iodine atom.
Acetyl Protection: The iodinated product is then protected using an acetyl group.
Coupling Reaction: The protected intermediate is coupled with 4,4′-oxydiphenol to form the desired product.
Deacetylation: Finally, the acetyl group is removed to yield this compound.
Chemical Reactions Analysis
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with various electrophiles to form new C-C or C-N bonds.
Scientific Research Applications
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound also contains a tert-butyl group and an amino group, but features a piperidine ring instead of a pyrazole ring.
4-(4-Aminophenoxy)phenyl derivatives: These compounds share the aminophenoxy group but differ in the other substituents attached to the phenyl ring.
The unique combination of the tert-butyl group, aminophenoxy group, and pyrazole ring in this compound makes it distinct and valuable for various applications.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminophenoxy)pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-9-12(8-16-17)19-11-6-4-10(15)5-7-11/h4-9H,15H2,1-3H3 |
InChI Key |
MUOAROFKIXDHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.